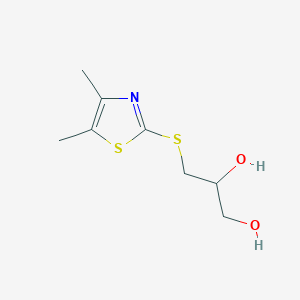
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is a chemical compound known for its significant applications in various scientific fields. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in biochemical assays due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol typically involves the reaction of 4,5-dimethylthiazole with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In cell viability assays, where it is used to assess the metabolic activity of cells.
Medicine: In drug development and testing, particularly for its role in cytotoxicity assays.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular components. In cell viability assays, it is reduced by mitochondrial reductases in living cells to form a colored formazan product. This reduction process is indicative of the metabolic activity of the cells, making it a valuable tool in cytotoxicity testing.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT)
- Thiazolyl Blue Tetrazolium Bromide
Uniqueness
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is unique due to its specific thioether linkage, which imparts distinct chemical properties compared to other thiazole derivatives. Its ability to undergo various chemical reactions and its application in diverse scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C8H13NO2S2 |
|---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
3-[(4,5-dimethyl-1,3-thiazol-2-yl)sulfanyl]propane-1,2-diol |
InChI |
InChI=1S/C8H13NO2S2/c1-5-6(2)13-8(9-5)12-4-7(11)3-10/h7,10-11H,3-4H2,1-2H3 |
InChI Key |
JGWPWYREUSFKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SCC(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















